Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride is expected to exhibit distinct signals corresponding to its substituents:
- Methyl groups : Two singlets near δ 2.4–2.6 ppm for the 2- and 3-methyl protons.
- Aromatic protons : A doublet (δ 7.8–8.2 ppm) for the proton at the 4-position and a singlet (δ 8.5–8.7 ppm) for the proton at the 6-position, deshielded by the nitro group.
- Sulfonyl chloride : No directly attached protons, but its electron-withdrawing effect shifts nearby aromatic signals downfield.
Carbon-13 NMR would reveal peaks for the methyl carbons (δ 18–22 ppm), aromatic carbons (δ 120–140 ppm), nitro group carbons (δ 145–150 ppm), and sulfonyl chloride sulfur-bound carbon (δ 135–140 ppm).
Infrared (IR) Spectroscopy
Key IR absorptions include:
UV-Vis Spectroscopy
The nitro group’s π→π* transitions dominate the UV spectrum, with a λmax at 282–283 nm in acetonitrile. This absorption is redshifted compared to simpler nitroaromatics due to conjugation with the sulfonyl chloride group.
Comparative Conformational Analysis with Related Sulfonyl Chlorides
The conformational preferences of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride differ significantly from those of structurally related compounds:
The 2,3-dimethyl substitution pattern uniquely stabilizes the sulfonyl chloride conformation by balancing electronic (nitro group) and steric (methyl groups) effects. In contrast, 2-chloro-5-nitrobenzenesulfonyl chloride exhibits greater torsional strain due to the larger van der Waals radius of chlorine.
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:
- HOMO-LUMO Gap : The nitro and sulfonyl groups reduce the HOMO-LUMO gap to 4.2–4.5 eV, enhancing electrophilicity at the sulfur atom.
- Electrostatic Potential (ESP) : The sulfonyl chloride sulfur exhibits a partial positive charge (+1.2 e), making it susceptible to nucleophilic attack.
- NBO Analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and the σ* orbital of the S–Cl bond weakens the S–Cl bond, facilitating substitution reactions.
Comparative DFT studies of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride and its 2,5-dichloro analog reveal that methyl substituents increase the molecule’s overall hydrophobicity (log P = 2.5 vs. 2.8). This property influences solubility and reactivity in nonpolar solvents.
Properties
IUPAC Name |
2,3-dimethyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPPQFAKKFQYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071705 | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68631-04-9 | |
| Record name | 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-5-nitrobenzene-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and neuropharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzenesulfonyl chloride derivatives are characterized by their sulfonamide functional group, which often enhances their biological activity. The specific structure of 2,3-dimethyl-5-nitro- contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
-
Anti-inflammatory Activity
- A study evaluating various benzenesulfonamide derivatives demonstrated significant anti-inflammatory properties. For example, compounds derived from benzenesulfonyl chloride exhibited inhibition of carrageenan-induced paw edema in rats, with percentages of inhibition reaching up to 94.69% at certain concentrations .
- Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
Compound Inhibition (%) Time (h) 4a 94.69 1 4c 89.66 2 4b 87.83 3 -
Antimicrobial Activity
- The antimicrobial efficacy of benzenesulfonyl chloride derivatives was assessed against various pathogens. Notably, compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while other derivatives displayed varying levels of activity against S. aureus and P. aeruginosa.
- Table 2: Antimicrobial Activity of Selected Compounds
Compound Pathogen MIC (mg/mL) 4d E. coli 6.72 4h S. aureus 6.63 4a P. aeruginosa 6.67 -
Neuropharmacological Effects
- Recent research has indicated that derivatives of benzenesulfonyl chloride can inhibit the Na-K-Cl cotransporter (NKCC1), which is implicated in various neurodevelopmental disorders. For instance, compounds like ARN23746 have shown promising results in mouse models for disorders characterized by impaired chloride ion transport .
- Table 3: NKCC1 Inhibition Potency
Compound Inhibition at 10 μM (%) Inhibition at 100 μM (%) ARN23746 45.7 92.8 Bumetanide 58.8 71.7
Case Studies
-
Anti-inflammatory Effects in Animal Models
- A study conducted on the anti-inflammatory properties of benzenesulfonamide derivatives showcased their effectiveness in reducing inflammation markers in rat models subjected to carrageenan-induced edema . The results indicated a dose-dependent response that highlights the therapeutic potential of these compounds.
-
Antimicrobial Efficacy Against Resistant Strains
- Research highlighted the effectiveness of these compounds against antibiotic-resistant strains, particularly focusing on their application in treating infections caused by multi-drug resistant bacteria . This underscores the importance of developing new antimicrobial agents from existing chemical classes.
Scientific Research Applications
Research Applications
- Organic Synthesis
-
Pharmaceutical Chemistry
- The compound's reactivity allows it to participate in the formation of sulfonamides, which are important in medicinal chemistry. Sulfonamide derivatives have been extensively studied for their antibacterial properties.
- Analytical Chemistry
- Dye Manufacturing
-
Environmental Chemistry
- Research into the environmental impact of sulfonyl chlorides has increased, with DMNBSCl being studied for its degradation pathways and potential effects on ecosystems when released into the environment.
Comparative Analysis with Related Compounds
To better understand the unique properties of DMNBSCl, a comparison with structurally similar compounds can provide insights into its applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Basic structure without substituents |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄(NO₂)SO₂Cl | Nitro group at para position |
| 2-Nitrobenzenesulfonyl chloride | C₆H₄(NO₂)SO₂Cl | Nitro group at ortho position |
| Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- | C₈H₈ClNO₄S | Methyl and nitro groups influence reactivity |
Case Studies
- Sulfonamide Synthesis : In a study focusing on the synthesis of new sulfonamide derivatives using DMNBSCl, researchers demonstrated its effectiveness in yielding high-purity products that exhibited significant antibacterial activity against various pathogens.
- HPLC Method Development : A case study highlighted the successful application of DMNBSCl in developing a robust HPLC method for analyzing pharmaceutical compounds, showcasing its utility in quality control processes within the pharmaceutical industry.
- Environmental Impact Assessment : Research assessing the degradation of DMNBSCl in aquatic environments revealed its breakdown products and potential ecological effects, contributing valuable data to environmental chemistry literature.
Preparation Methods
Step 1: Formation of Sodium Disulfide Intermediate
- Sodium sulfide (Na2S) and elemental sulfur are refluxed in an organic solvent (methanol or ethanol) for 1 hour to form sodium disulfide (Na2S2) solution.
- The Na2S2 solution is then added dropwise to a solution of the nitrochlorobenzene derivative (e.g., 2,3-dimethyl-5-nitrochlorobenzene) dissolved in the same solvent at 70–75 °C.
- The mixture is stirred and heat-preserved for 4 hours, then cooled to 25 °C.
- The resulting disulfide precipitate is filtered, washed, and dried.
Step 2: Chlorination and Conversion to Sulfonyl Chloride
- The disulfide is suspended in ethylene dichloride and aqueous sodium chloride solution (5–10% NaCl) and heated to 55–60 °C.
- Chlorine gas is slowly bubbled through the mixture while maintaining the temperature.
- After chlorination, the mixture is cooled to 30 °C and allowed to stand for phase separation.
- The organic phase is treated with dimethylformamide (DMF) and thionyl chloride (SOCl2) at 30–40 °C for 3 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.
- Following reaction completion, the product is isolated by filtration and drying.
Reaction Parameters and Yields
| Parameter | Value/Range |
|---|---|
| Solvent | Methanol or Ethanol |
| Na2S to Sulfur molar ratio | 1.3 – 1.4 |
| Nitro-chlorobenzene to Sulfur molar ratio | 1.85 – 1.95 |
| Temperature for disulfide formation | 70 – 75 °C |
| Chlorination temperature | 55 – 60 °C |
| Chlorine to disulfide molar ratio | 5 – 7 |
| SOCl2 to disulfide molar ratio | 2 – 3 |
| Yield of disulfide intermediate | ~97.7% |
| Final sulfonyl chloride yield | High (not explicitly stated, but method noted for high yield and quality) |
This method is noted for its simplicity, low cost, safety, and suitability for industrial production.
Sulfochlorination of Nitrobenzene Derivatives with Chlorosulfonic Acid
Another classical and widely used method for preparing nitrobenzenesulfonyl chlorides involves direct sulfochlorination of nitrobenzene derivatives with chlorosulfonic acid, followed by treatment with an inorganic acid chloride. This method is adaptable for 2,3-dimethyl-5-nitrobenzenesulfonyl chloride synthesis:
- Nitrobenzene derivative is added to chlorosulfonic acid at 90–120 °C, typically around 110–115 °C.
- The reaction mixture is heated gradually to 105 °C and maintained for several hours to form the sulfonic acid chloride intermediate.
- An inorganic acid chloride such as phosphorus oxychloride or thionyl chloride is then added at 40–90 °C (preferably 60–80 °C) to convert the sulfonic acid to sulfonyl chloride.
- The process can be carried out at atmospheric or elevated pressure.
- The yield for 3-nitrobenzenesulfonyl chloride in this method is reported as 95–98%, with high purity and thermal stability of the product.
This method offers advantages in yield and product purity but requires careful temperature control and handling of corrosive reagents.
Conversion of Sulfonate Salts to Sulfonyl Chlorides
An alternative approach involves preparing the sodium sulfonate salt of the nitro-substituted benzenesulfonic acid, followed by chlorination with phosphorus pentachloride or thionyl chloride in an inert organic solvent such as methylene chloride or toluene:
- Sodium sulfonate salt is reacted with stoichiometric or slight excess amounts of phosphorus pentachloride or thionyl chloride.
- The reaction is performed at 20–90 °C depending on the reagent and solvent.
- Catalytic amounts of DMF may be added to facilitate the reaction.
- The sulfonyl chloride product is isolated by filtration and solvent removal.
- This method is useful for derivatives sensitive to direct sulfochlorination and allows for milder conditions.
Summary Table of Preparation Methods
Research Findings and Notes
- The disulfide intermediate method offers a cost-effective and scalable route, especially for substituted nitrobenzenesulfonyl chlorides with electron-withdrawing groups and methyl substituents, as it avoids harsh sulfochlorination conditions.
- Sulfochlorination methods remain the benchmark for producing high-purity sulfonyl chlorides but require careful control of reaction parameters to avoid side reactions and decomposition.
- Use of catalytic DMF improves chlorination efficiency and product quality in sulfonate salt conversion methods.
- Thermal stability of the sulfonyl chloride products is critical for safe handling; exothermic decomposition typically occurs above 180 °C, allowing safe processing under recommended conditions.
Q & A
Q. What are the critical safety protocols for handling 2,3-dimethyl-5-nitrobenzenesulfonyl chloride in laboratory settings?
Methodological Answer:
- Hazard Mitigation: This compound is classified under GHS Category 1 for skin/eye corrosion and acute toxicity (H314, H318, H302) . Use nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats. Avoid inhalation by working in fume hoods with local exhaust ventilation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions. Decontaminate surfaces with 5% sodium bicarbonate .
- Storage: Store in sealed, labeled containers at ambient temperature, away from oxidizers and moisture to prevent decomposition into toxic gases (e.g., SO₂, HCl) .
Q. What synthetic routes are feasible for preparing 2,3-dimethyl-5-nitrobenzenesulfonyl chloride?
Methodological Answer:
- Chlorosulfonation: Adapt methods for benzenesulfonyl chloride derivatives. React 2,3-dimethyl-5-nitrobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with phosphorus oxychloride (POCl₃) to stabilize the sulfonyl chloride group .
- Nitration Timing: Introduce the nitro group before sulfonation due to its electron-withdrawing nature, which directs sulfonation to the meta position. Use mixed HNO₃/H₂SO₄ under controlled temperatures (40–50°C) to avoid over-nitration .
Q. How can the purity of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride be validated?
Methodological Answer:
- Analytical Techniques:
- Titration: Quantify active chloride via argentometric titration (AgNO₃) .
- Spectroscopy: Confirm structure via FT-IR (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .
Advanced Research Questions
Q. How do substituents (methyl, nitro) influence the reactivity of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The nitro group (strong electron-withdrawing) enhances electrophilicity at the sulfonyl chloride group, accelerating reactions with amines or alcohols. Methyl groups (electron-donating) may sterically hinder nucleophilic attack at the ortho positions .
- Kinetic Studies: Conduct solvolysis experiments in ethanol/water mixtures at varying pH. Monitor reaction rates via conductivity or GC-MS to quantify activation parameters (ΔH‡, ΔS‡) .
Q. What decomposition pathways occur under thermal or hydrolytic stress, and how can they be managed?
Methodological Answer:
- Thermal Decomposition: At >150°C, the compound releases SO₂, HCl, and NOₓ gases. Use TGA-DSC to identify decomposition onset temperatures. Mitigate via inert atmospheres (N₂/Ar) during high-temperature reactions .
- Hydrolysis: In aqueous media, it hydrolyzes to 2,3-dimethyl-5-nitrobenzenesulfonic acid. Stabilize by maintaining anhydrous conditions (molecular sieves) or using aprotic solvents (DMF, THF) .
Q. How can computational chemistry aid in predicting reaction outcomes for this compound?
Methodological Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. Software like Gaussian or ORCA can simulate transition states for sulfonamide formation .
- Solvent Effects: Use COSMO-RS to optimize solvent selection (e.g., DCM vs. acetonitrile) for SN2 mechanisms, balancing polarity and nucleophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
